4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Description
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Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPBDFLUJGCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650905 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177351-89-1 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine. As this compound embodies key structural motifs found in numerous pharmacologically active agents, a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development. This document, intended for scientists with a foundational knowledge of NMR spectroscopy, delves into the intricacies of spectral interpretation, including chemical shift assignments, spin-spin coupling analysis, and the influence of molecular structure on the NMR data. The guide is structured to provide not only a detailed spectral analysis based on predicted data but also to offer insights into the experimental considerations and advanced NMR techniques that can be applied for unambiguous structural elucidation.
Introduction: The Structural Significance of this compound
The molecule this compound is a compelling subject for NMR analysis due to the convergence of two important heterocyclic systems: the pyrazole and the piperidine rings. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold present in a wide array of pharmaceuticals exhibiting anti-inflammatory, analgesic, and antimicrobial properties. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in central nervous system (CNS) active drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The ethyl linker connecting these two rings introduces conformational flexibility, which can be probed by NMR.
A definitive structural characterization is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships (SAR) are meticulously studied. NMR spectroscopy stands as the most powerful and non-destructive technique for the unambiguous determination of molecular structure in solution. This guide will, therefore, utilize predicted ¹H and ¹³C NMR spectra to illustrate the process of spectral assignment and structural verification for the title compound.
Predicted NMR Spectra: A Foundation for Structural Analysis
In the absence of experimentally acquired spectra within the public domain, this guide will leverage high-quality predicted ¹H and ¹³C NMR data. These predictions are generated using sophisticated algorithms that draw upon extensive databases of known chemical shifts and coupling constants. While predicted spectra are illustrative, they provide a robust framework for understanding the fundamental principles of spectral interpretation for this class of molecule. The predicted data presented herein serves as a practical tool for anticipating the spectral features of this compound and its derivatives.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the ethyl linker, and the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and the anisotropic effects of the aromatic pyrazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3' | 7.55 | d | 1H | Pyrazole |
| H-5' | 7.40 | d | 1H | Pyrazole |
| H-4' | 6.25 | t | 1H | Pyrazole |
| H-α | 4.15 | t | 2H | Ethyl Linker |
| H-β | 1.80 | q | 2H | Ethyl Linker |
| H-2, H-6 (ax) | 2.55 | t | 2H | Piperidine |
| H-2, H-6 (eq) | 3.05 | d | 2H | Piperidine |
| H-4 (ax) | 1.30 | m | 1H | Piperidine |
| H-3, H-5 (ax) | 1.20 | qd | 2H | Piperidine |
| H-3, H-5 (eq) | 1.70 | d | 2H | Piperidine |
| NH | 1.95 | br s | 1H | Piperidine |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (ppm) | Assignment |
| C-3' | 139.0 | Pyrazole |
| C-5' | 128.5 | Pyrazole |
| C-4' | 105.5 | Pyrazole |
| C-α | 50.0 | Ethyl Linker |
| C-β | 35.0 | Ethyl Linker |
| C-2, C-6 | 46.0 | Piperidine |
| C-4 | 35.5 | Piperidine |
| C-3, C-5 | 32.0 | Piperidine |
In-Depth Spectral Analysis and Structural Assignment
A meticulous, step-by-step analysis of the predicted spectra allows for the confident assignment of each signal to its corresponding nucleus within the molecular structure.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound.
Analysis of the ¹H NMR Spectrum
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Pyrazole Protons (H-3', H-4', H-5'): The protons on the aromatic pyrazole ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the ring current. The signals at δ 7.55 (d, H-3'), 7.40 (d, H-5'), and 6.25 (t, H-4') are characteristic of a 1-substituted pyrazole. The coupling pattern, with H-4' appearing as a triplet due to coupling with both H-3' and H-5', and H-3' and H-5' appearing as doublets, confirms this assignment.
-
Ethyl Linker Protons (H-α, H-β): The methylene protons of the ethyl linker are adjacent to the pyrazole nitrogen (H-α) and the piperidine ring (H-β). The H-α protons are more deshielded (δ 4.15, t) due to the inductive effect of the pyrazole ring. The H-β protons appear further upfield (δ 1.80, q) and show coupling to both H-α and the methine proton at C-4 of the piperidine ring.
-
Piperidine Protons (H-2, H-3, H-4, H-5, H-6, NH): The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The equatorial protons are typically deshielded relative to their axial counterparts. The protons on carbons adjacent to the nitrogen (H-2, H-6) are deshielded, with the equatorial protons (δ 3.05, d) appearing at a lower field than the axial protons (δ 2.55, t). The remaining piperidine protons (H-3, H-4, H-5) appear as complex multiplets in the upfield region (δ 1.20-1.70). The NH proton of the piperidine ring is expected to be a broad singlet (δ 1.95) due to quadrupole broadening and chemical exchange.
Analysis of the ¹³C NMR Spectrum
-
Pyrazole Carbons (C-3', C-4', C-5'): The aromatic carbons of the pyrazole ring appear in the downfield region. C-3' (δ 139.0) and C-5' (δ 128.5) are deshielded due to their proximity to the nitrogen atoms. C-4' (δ 105.5) is the most shielded of the pyrazole carbons.
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Ethyl Linker Carbons (C-α, C-β): The C-α carbon (δ 50.0) is deshielded by the adjacent pyrazole nitrogen. The C-β carbon (δ 35.0) resonates at a higher field.
-
Piperidine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the piperidine ring appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded (δ 46.0). The C-4 carbon (δ 35.5) and the C-3, C-5 carbons (δ 32.0) appear at higher fields.
Experimental Protocol for NMR Spectroscopic Analysis
For researchers seeking to acquire experimental NMR data for this compound or its analogs, the following protocol outlines the key steps for sample preparation and data acquisition.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons like the piperidine NH, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often slows down the exchange rate, leading to sharper NH signals. The solvent should be of high purity to avoid extraneous signals.
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Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
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Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Data Acquisition
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment is typically used.
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Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
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Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
-
¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Advanced NMR Techniques for Unambiguous Structural Elucidation
For complex molecules or to confirm assignments, a suite of two-dimensional (2D) NMR experiments can be employed.
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine represents a chemical scaffold of significant interest in contemporary pharmacology. Possessing both a pyrazole and a piperidine moiety, this molecule aligns with the structural motifs of ligands known to interact with a variety of high-value therapeutic targets within the central nervous system (CNS). This technical guide synthesizes the available scientific literature to propose and explore the most probable therapeutic targets of this compound. Based on extensive structure-activity relationship (SAR) data from analogous chemical series, we identify the Histamine H3 Receptor (H3R), the Sigma-1 Receptor (σ1R), and the Dopamine D4 Receptor (D4R) as primary candidates for interaction. For each of these potential targets, this guide provides a detailed examination of the underlying biological rationale, potential therapeutic implications, and comprehensive, field-proven experimental protocols for the validation of binding affinity and functional activity. Visualized signaling pathways and experimental workflows are included to enhance clarity and experimental design. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and to accelerate its potential development as a novel therapeutic agent.
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The confluence of a pyrazole ring and a piperidine nucleus within a single small molecule, as seen in this compound, creates a "privileged scaffold" with the potential for diverse biological activities. Pyrazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide array of pharmacological effects including anti-inflammatory and antipsychotic properties[1]. Similarly, the piperidine ring is a common feature in centrally-acting agents, valued for its ability to impart favorable pharmacokinetic properties and to engage in critical interactions with receptor binding pockets[2][3].
The specific arrangement of these two moieties in this compound suggests a strong likelihood of interaction with aminergic G protein-coupled receptors (GPCRs) and other CNS targets. This guide will systematically explore the most promising of these potential targets, providing the scientific rationale and the practical experimental frameworks necessary to rigorously test these hypotheses.
Potential Therapeutic Target I: Histamine H3 Receptor (H3R)
Rationale for H3R as a Target
The Histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key modulator of neurotransmitter release in the CNS, including histamine, acetylcholine, dopamine, and norepinephrine[4]. The piperidine moiety is a well-established core structural element in a multitude of potent and selective H3R antagonists[2][5]. The structural similarity of this compound to known H3R ligands strongly suggests its potential to bind to this receptor.
Therapeutic Implications of H3R Modulation
Antagonism or inverse agonism at the H3R enhances the release of multiple neurotransmitters, leading to a pro-cognitive and wakefulness-promoting profile. Consequently, H3R antagonists are being investigated for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD)[4][6].
H3R Signaling Pathway
Caption: H3R Signaling Pathway.
Experimental Validation Protocols
This protocol determines the binding affinity (Ki) of this compound for the H3R.
Workflow Diagram:
Caption: H3R Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293T cells transiently or stably expressing the human H3 receptor.[9]
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
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Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).[9]
-
Competition Binding:
-
Incubation: Incubate for 2 hours at 25°C with continuous shaking.[9]
-
Filtration: Rapidly filter the incubation mixture through a PEI-pre-soaked GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold Tris-HCl buffer.[9][11]
-
Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and then the Ki using the Cheng-Prusoff equation.
This assay determines whether the compound acts as an agonist or antagonist by measuring its effect on cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably co-expressing the human H3R and a cAMP biosensor (e.g., FRET-EPAC).[9]
-
Assay Procedure:
-
Seed cells in a 96-well plate.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of forskolin (to stimulate adenylyl cyclase).
-
To test for agonist activity, incubate the cells with increasing concentrations of the test compound in the presence of forskolin.
-
-
Measurement: Measure the change in the biosensor signal (e.g., FRET ratio or fluorescence intensity) which corresponds to changes in intracellular cAMP levels.
-
Data Analysis: For antagonist activity, calculate the pA2 value. For agonist activity, determine the EC50 and Emax values.
Potential Therapeutic Target II: Sigma-1 Receptor (σ1R)
Rationale for σ1R as a Target
The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a wide range of cellular functions, including the modulation of ion channels and intracellular calcium signaling[12][13]. Crucially, several studies have identified dual-affinity ligands for H3R and σ1R, with the piperidine moiety being a key structural feature for high σ1R affinity[2]. This suggests a strong possibility that this compound could also interact with the σ1R.
Therapeutic Implications of σ1R Modulation
Modulation of σ1R has shown therapeutic potential in a variety of CNS disorders. σ1R agonists have demonstrated neuroprotective effects, making them attractive for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for stroke and neuropathic pain[14][15]. Conversely, σ1R antagonists are being explored for their potential in treating certain types of cancer and psychosis[16].
σ1R Signaling and Function
The σ1R is not a classical GPCR. It acts as a ligand-operated chaperone that can translocate within the cell and interact with a variety of client proteins, including ion channels (e.g., voltage-gated sodium and potassium channels) and other receptors, thereby modulating their activity.[17] This modulation of ion channels can alter neuronal excitability.
Caption: σ1R Cellular Function.
Experimental Validation Protocols
This protocol determines the binding affinity (Ki) of the test compound for the σ1R.
Workflow Diagram:
Caption: σ1R Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from guinea pig liver, which has a high expression of σ1R.[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-(+)-pentazocine is the preferred radioligand for σ1R.[18][19]
-
Competitive Inhibition Binding:
-
Incubation: Incubate for 120 minutes at 37°C.[16]
-
Filtration and Quantification: Follow the same procedure as for the H3R binding assay.
-
Data Analysis: Calculate the IC50 and Ki values as described previously.
Potential Therapeutic Target III: Dopamine D4 Receptor (D4R)
Rationale for D4R as a Target
The Dopamine D4 receptor is a D2-like GPCR primarily expressed in the prefrontal cortex, amygdala, and hippocampus.[20] The combination of a pyrazole ring and a piperidine or piperazine moiety is a recurring structural theme in potent and selective D4R ligands.[21][22][23] Several series of 3-(heterocyclylmethyl)pyrazoles have been synthesized and shown to have excellent affinity for the human D4 receptor.[23] This makes D4R a highly plausible target for this compound.
Therapeutic Implications of D4R Modulation
D4R is implicated in cognitive processes, emotional regulation, and reward pathways.[24] D4R antagonists are investigated as potential treatments for schizophrenia and other psychotic disorders, as well as for substance use disorders.[20][25] The high genetic variability of the D4R gene in the human population has also linked it to personality traits and susceptibility to certain psychiatric conditions like ADHD.[26]
D4R Signaling Pathway
Similar to H3R, the D4R is coupled to Gαi/o proteins. Activation of the D4R by dopamine inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[24][25] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA).
Caption: D4R Signaling Pathway.
Experimental Validation Protocols
This protocol determines the binding affinity (Ki) of the test compound for the D4R.
Workflow Diagram:
Caption: D4R Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from a cell line (e.g., CHO-K1 or HEK293) stably expressing the human D4 receptor.[27]
-
Radioligand: A common radioligand for D4R is [3H]-Spiperone.
-
Competition Binding:
-
Combine cell membranes, a fixed concentration of [3H]-Spiperone, and increasing concentrations of this compound.
-
For non-specific binding, use a known D4R ligand (e.g., haloperidol or clozapine).[27]
-
-
Incubation, Filtration, and Quantification: Follow a similar procedure to the H3R binding assay.
-
Data Analysis: Calculate the IC50 and Ki values.
This assay determines the functional activity of the compound at the D4R.
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably expressing the human D4 receptor (e.g., CHO-K1 cells).[27]
-
Assay Procedure:
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with dopamine in the presence of forskolin.[27][28]
-
To test for agonist activity, incubate the cells with increasing concentrations of the test compound in the presence of forskolin.
-
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay.
-
Data Analysis: For antagonists, determine the IC50 of the inhibition of the dopamine response. For agonists, determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.[27][28]
Summary and Future Directions
The structural features of this compound make it a compelling candidate for interaction with the Histamine H3, Sigma-1, and Dopamine D4 receptors. The provided experimental protocols offer a robust framework for systematically evaluating the affinity and functional activity of this compound at each of these high-value CNS targets.
Summary of Potential Targets and Initial Validation Steps:
| Potential Target | Rationale | Primary Validation Assay | Secondary Validation Assay |
| Histamine H3 Receptor (H3R) | Piperidine core is common in H3R antagonists. | [3H]-NAMH Radioligand Binding Assay | cAMP Inhibition Functional Assay |
| Sigma-1 Receptor (σ1R) | Piperidine moiety is a key feature for σ1R affinity in dual-acting ligands. | [3H]-(+)-pentazocine Radioligand Binding Assay | Functional assays (e.g., electrophysiology to measure ion channel modulation) |
| Dopamine D4 Receptor (D4R) | Pyrazole and piperidine combination is present in selective D4R ligands. | [3H]-Spiperone Radioligand Binding Assay | cAMP Inhibition Functional Assay |
Successful validation of activity at one or more of these targets would warrant further investigation, including selectivity profiling against other receptors, in vitro ADME studies, and eventual in vivo studies in relevant animal models of CNS disorders. The multi-target potential of this scaffold is particularly intriguing, as polypharmacology is an increasingly recognized strategy for treating complex diseases of the central nervous system.
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G-protein coupled receptor. (2014). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Neuroscience, 8, 224. [Link]
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Lin, S., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4301-4304. [Link]
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Bourrain, S., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters, 8(21), 2991-2996. [Link]
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de Heus, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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Dal Bello, F., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739. [Link]
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Basile, B., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 260-277. [Link]
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Methodological & Application
One-Pot Synthesis of Pyrazole Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Syntheses
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various other compounds with antiviral, antifungal, and antimicrobial properties.[1][2] The continued interest in pyrazole derivatives necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies.
Traditional multi-step syntheses of pyrazoles often involve the isolation and purification of intermediates, leading to increased reaction times, solvent consumption, and reduced overall yields. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[1][2] By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot methods offer significant advantages in terms of operational simplicity, time and energy savings, and higher atom economy, aligning with the principles of green chemistry.[3][4]
This application note provides a detailed guide to the one-pot synthesis of pyrazole derivatives, targeting researchers, scientists, and professionals in drug development. We will explore various methodologies, delve into the mechanistic rationale behind them, and provide detailed, field-proven protocols for the synthesis of diversely substituted pyrazoles.
Methodologies in One-Pot Pyrazole Synthesis: A Mechanistic Perspective
The beauty of one-pot pyrazole synthesis lies in the diverse array of starting materials and catalytic systems that can be employed. The choice of methodology is often dictated by the desired substitution pattern on the pyrazole ring. Here, we discuss some of the most prevalent and robust one-pot strategies.
The Knorr Pyrazole Synthesis and its One-Pot Adaptations
The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] This reaction can be readily adapted to a one-pot procedure, often catalyzed by an acid.
Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[5] The regioselectivity of the reaction depends on which carbonyl group is attacked first, which can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for the synthesis of 1,3,5-trisubstituted pyrazoles. In a one-pot reaction, chalcones react with hydrazines, often in the presence of an acid catalyst and an oxidizing agent, to yield the corresponding pyrazoles.
Mechanism: The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole. The oxidation step is crucial and can be achieved using various oxidants, or in some cases, by air oxidation.
Caption: General workflow for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from chalcones.
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Fused heterocyclic systems containing a pyrazole ring are of significant interest in drug discovery. Pyrano[2,3-c]pyrazoles can be efficiently synthesized in a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a hydrazine, and a β-ketoester (e.g., ethyl acetoacetate).[1][4][6]
Mechanism: This elegant reaction cascade typically begins with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidene malononitrile. Concurrently, the hydrazine and β-ketoester react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product. The use of a catalyst, such as nano-ZnO or a base, can significantly accelerate the reaction.[4][6]
Caption: Logical flow of the four-component synthesis of pyrano[2,3-c]pyrazoles.
Data Presentation: A Comparative Overview of One-Pot Methodologies
The following table summarizes the key features of the discussed one-pot synthetic methodologies for pyrazole derivatives, providing a quick reference for selecting the appropriate method based on the desired product and available resources.
| Methodology | Starting Materials | Typical Catalyst | Key Advantages | Potential Limitations |
| Knorr Synthesis (One-Pot) | 1,3-Dicarbonyl compound, Hydrazine | Acid (e.g., HCl, H₂SO₄) | Simple, versatile, good yields | Regioselectivity can be an issue with unsymmetrical dicarbonyls |
| From Chalcones | Chalcone, Hydrazine | Acid (e.g., Acetic Acid), Oxidant (e.g., Na₂S₂O₈) | Access to 1,3,5-trisubstituted pyrazoles, readily available starting materials | Requires an oxidation step, which may need optimization |
| Four-Component Pyrano[2,3-c]pyrazole Synthesis | Aromatic aldehyde, Malononitrile, Hydrazine, β-Ketoester | Base (e.g., Piperidine, NaOH) or Nanocatalyst (e.g., nano-ZnO) | High atom economy, access to fused heterocyclic systems, often proceeds under mild conditions | Reaction optimization may be required for specific substrates |
Experimental Protocols: Step-by-Step Methodologies
The following protocols are provided as a guide for the one-pot synthesis of pyrazole derivatives. As with any chemical synthesis, all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol is adapted from a procedure for the synthesis of 1,3,5-trisubstituted pyrazole derivatives from the corresponding chalcones and phenylhydrazine.[7]
Materials:
-
Substituted chalcone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Glacial acetic acid (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Beaker with ice water
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add the substituted chalcone (1 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture to dissolve the chalcone.
-
Add phenylhydrazine (1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for an appropriate time (typically overnight, monitor by TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 1,3,5-trisubstituted pyrazole.
-
Dry the purified product and determine the yield. Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[8][9][10][11][12]
Protocol 2: Nano-ZnO Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a green and efficient one-pot synthesis of pyranopyrazole derivatives using a reusable nano-ZnO catalyst in an aqueous medium.[4][6][13][14]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
Hydrazine hydrate (1 mmol, 0.050 g)
-
Ethyl acetoacetate (1 mmol, 0.13 g)
-
Nano-ZnO catalyst (25 mg)
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO catalyst (25 mg).[6]
-
Add water (5 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[6]
-
Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from hot ethanol to obtain the purified pyrano[2,3-c]pyrazole derivative.
-
Dry the purified product and calculate the yield. Characterize the product by spectroscopic methods to confirm its structure.[8][15]
Conclusion and Future Perspectives
One-pot synthesis methodologies have revolutionized the preparation of pyrazole derivatives, offering significant advantages in terms of efficiency, sustainability, and access to molecular diversity. The protocols detailed in this application note provide a practical foundation for researchers to synthesize a variety of pyrazole-based compounds. The continued development of novel catalysts, particularly nanocatalysts and biocatalysts, will undoubtedly lead to even more efficient and environmentally friendly synthetic routes.[16] Furthermore, the application of flow chemistry and automated synthesis platforms to these one-pot methodologies holds great promise for the high-throughput synthesis of pyrazole libraries for drug discovery and materials science applications.
References
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health. [Link]
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One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Growing Science. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO Nanoparticles. (2024). ResearchGate. [Link]
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One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health. [Link]
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A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]
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Synthesis and Characterization of Some New Pyrazole Derivatives. (2020). ResearchGate. [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. [Link]
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One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2013). ResearchGate. [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). National Institutes of Health. [Link]
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ZnO: An Ecofriendly, Green Nano-Catalyst for the Synthesis of Pyrazole Derivatives under Aqueous Media. (2014). ResearchGate. [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. (2014). National Institutes of Health. [Link]
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ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. (2013). ARKIVOC. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2020). RSC Publishing. [Link]
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Sustainable One-Pot Synthesis of Pyrazoline Derivatives Using Recyclable ZnO Nanoparticles in Aqueous Medium. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2023). ACG Publications. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
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1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]
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Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. (2017). PubMed. [Link]
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Application Notes and Protocols for the Multi-Component Synthesis of Bioactive Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Elegance of Multi-Component Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural features allow it to act as a versatile scaffold, leading to a wide spectrum of biological activities. Pyrazole derivatives are integral components of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various anticancer agents.[1] This broad therapeutic potential continually drives the demand for efficient, robust, and diverse synthetic routes to access novel pyrazole-containing molecules.[1]
Traditionally, pyrazole synthesis has been dominated by methods like the Knorr cyclocondensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2][3] While effective, these two-component reactions can be limiting when the goal is to rapidly generate a library of structurally diverse compounds for high-throughput screening. This is where the principles of green chemistry and reaction efficiency have led to the ascendancy of Multi-Component Reactions (MCRs).
MCRs are sophisticated one-pot processes where three or more reactants combine to form a final product that incorporates atoms from all starting materials. This approach offers significant advantages over classical linear synthesis:
-
Atom and Step Economy: MCRs dramatically reduce the number of synthetic steps, saving time, reagents, and energy while minimizing waste.[4]
-
Operational Simplicity: A one-pot procedure simplifies the experimental setup and purification process.[5]
-
Molecular Diversity: By simply varying the individual starting components, MCRs allow for the rapid generation of large libraries of complex molecules from simple precursors.
This guide provides a detailed examination of a field-proven, four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles, a class of fused pyrazoles with significant biological activity.[5] We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss the rationale behind the procedural choices.
Core Principle: The Four-Component Domino Reaction for Pyrano[2,3-c]pyrazoles
The synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction is a powerful example of process efficiency. The reaction brings together an aromatic aldehyde, malononitrile, a β-ketoester (typically ethyl acetoacetate), and hydrazine hydrate. The elegance of this reaction lies in its domino sequence, where the product of one reaction step becomes the substrate for the next, all within a single pot.
The overall transformation can be visualized as follows:
Caption: General workflow for the four-component synthesis.
The reaction proceeds through a cascade of classic organic reactions, beginning with the in situ formation of two key intermediates:
-
Pyrazolone Intermediate: Hydrazine hydrate and ethyl acetoacetate first react via a Knorr-type condensation to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Knoevenagel Adduct: The aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to produce an arylidene malononitrile.
These intermediates then react via a Michael addition, followed by an intramolecular cyclization and tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole scaffold.
Mechanistic Deep Dive
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process, often facilitated by a mild base or a green solvent, follows a logical sequence.
Caption: Plausible mechanistic pathway for the reaction.
-
Step 1 & 2 (Parallel): The formation of the pyrazolone and the Knoevenagel adduct occur concurrently. The Knoevenagel condensation is often the rate-determining step and is accelerated by a catalyst that facilitates the deprotonation of malononitrile (the active methylene compound).
-
Step 3 (Michael Addition): The pyrazolone, acting as a nucleophile (Michael donor), attacks the electron-deficient double bond of the arylidene malononitrile (Michael acceptor).
-
Step 4 & 5 (Cyclization & Tautomerization): The resulting Michael adduct undergoes a rapid intramolecular cyclization, where a hydroxyl group attacks one of the nitrile groups, followed by tautomerization to form the stable, final heterocyclic product.
Detailed Application Protocol: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles in Glycerol
This protocol is adapted from a catalyst-free, environmentally benign procedure that utilizes glycerol as a reusable and biodegradable promoting medium.[6] The use of glycerol is a key innovation; its high polarity and ability to form hydrogen bonds can stabilize the transition states, thus promoting the reaction without the need for an external catalyst.
Materials and Equipment
-
Reactants:
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)
-
Hydrazine hydrate (~64%, 1.0 mmol, 50 mg, 48 µL)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66 mg)
-
-
Solvent:
-
Glycerol (2 mL)
-
-
Equipment:
-
10 mL round-bottom flask
-
Magnetic stirrer and hot plate
-
Oil bath
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F254)
-
Experimental Procedure
-
Reaction Setup: To a 10 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).[6]
-
Addition of Medium: Add glycerol (2 mL) to the flask.
-
Heating: Place the flask in a pre-heated oil bath at 90 °C and stir the mixture vigorously.[6]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 15-20 minutes. Use a mixture of ethyl acetate and n-hexane (1:4) as the eluent. The reaction is typically complete within 70-90 minutes, as indicated by the consumption of the starting materials.[6]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath.
-
While the mixture is still hot, add hot water (5 mL). Glycerol will dissolve in the water, causing the product to precipitate.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with water to remove any residual glycerol.
-
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.[6]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Causality and Self-Validation
-
Why Glycerol? Glycerol serves as more than just a solvent. Its hydrogen-bonding capacity and high polarity create a unique reaction environment that can catalyze the reaction, eliminating the need for traditional, often toxic, catalysts. Its low cost, non-toxicity, and biodegradability make it an excellent choice for green chemistry.[6]
-
Why 90 °C? This temperature provides sufficient thermal energy to overcome the activation barriers of the Knoevenagel and Michael reactions without causing degradation of the reactants or products.
-
Work-up Rationale: The addition of hot water is a critical step. The high solubility of glycerol in water allows for its efficient removal, while the low solubility of the organic product in water causes it to precipitate, providing a simple and effective method of isolation that avoids the need for column chromatography.[6]
-
Expected Outcome: The protocol consistently produces high yields (typically >90%) of the desired product. The expected ¹H NMR spectrum for the benzaldehyde-derived product would show characteristic peaks for the aromatic protons, a singlet for the C4-H of the pyran ring, and signals for the methyl and amino protons.
Data Presentation: Representative Yields
The versatility of this four-component reaction is demonstrated by its tolerance for a wide range of aromatic aldehydes. The following table, compiled from literature data, showcases the efficiency of the reaction with various substituents on the aldehyde.[6]
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 70 | 95 |
| 2 | 4-CH₃-C₆H₄ | 75 | 93 |
| 3 | 4-OCH₃-C₆H₄ | 75 | 94 |
| 4 | 4-Cl-C₆H₄ | 70 | 96 |
| 5 | 4-NO₂-C₆H₄ | 80 | 92 |
| 6 | 2-Cl-C₆H₄ | 85 | 90 |
| 7 | 3-NO₂-C₆H₄ | 80 | 91 |
Data adapted from a catalyst-free synthesis in glycerol.[6]
Conclusion and Future Outlook
Multi-component reactions represent a paradigm shift in the synthesis of complex, biologically relevant molecules. The four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a testament to this, offering a rapid, efficient, and environmentally conscious route to a privileged scaffold. By understanding the underlying mechanistic principles, researchers can adapt and optimize these protocols to generate vast libraries of novel compounds, accelerating the pace of drug discovery and development. The continued exploration of novel catalysts, green reaction media, and alternative energy sources like ultrasound and microwave irradiation will further enhance the utility and scope of these powerful synthetic tools.[7]
References
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Zare, L., Mahmoodi, N., & Yahyazadeh, A. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]
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Becerra, D., Abonia, R., & Castillo, J. C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
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Wiedemann, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Khurana, J. M., & Vij, K. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. International Journal of Industrial Chemistry. Available at: [Link]
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Becerra, D., Abonia, R., & Castillo, J. C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]
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Kavakebi, M., et al. (2021). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a novel and natural based catalyst. Scientific Reports. Available at: [Link]
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Application Notes and Protocols for 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine as a CCR5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of CCR5 Antagonism in Modern Therapeutics
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by acting as a receptor for chemokines.[1] This function, however, is notoriously exploited by the human immunodeficiency virus (HIV) as a primary co-receptor for entry into host cells, making CCR5 a prime target for antiviral drug development.[2][3][4] CCR5 antagonists are a class of drugs that block the CCR5 receptor, thereby inhibiting the entry of R5-tropic HIV strains into immune cells.[2][5][6] The clinical success of Maraviroc, an approved CCR5 antagonist, has validated this therapeutic strategy and spurred the development of new molecules with similar or improved pharmacological profiles.[3][7] Beyond HIV, the anti-inflammatory properties of CCR5 antagonists suggest their potential in treating a range of conditions, including inflammatory diseases and cancer.[8][9]
This document provides a detailed guide for the characterization of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine , a novel small molecule, as a putative CCR5 receptor antagonist. We will delve into its proposed mechanism of action, a representative synthetic route, and comprehensive protocols for its in vitro evaluation.
Chemical Profile and Synthesis of this compound
The molecular structure of this compound combines a piperidine ring, a common scaffold in CCR5 antagonists, with a pyrazole moiety.[3] The pyrazole group is known to be present in various biologically active compounds and can contribute to favorable pharmacokinetic properties.[10]
Representative Synthesis Protocol
Step 1: Synthesis of 1-(2-chloroethyl)-1H-pyrazole This step involves the alkylation of pyrazole with a suitable two-carbon electrophile.
-
To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq).[14]
-
Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).[12]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-chloroethyl)-1H-pyrazole.
Step 2: Synthesis of this compound This final step involves the nucleophilic substitution of the chloro group with piperidine.
-
Dissolve 1-(2-chloroethyl)-1H-pyrazole (1.0 eq) and piperidine (1.5 eq) in a polar aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess reagents and salts.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography to obtain this compound.
Mechanism of Action: Allosteric Antagonism of the CCR5 Receptor
Small-molecule CCR5 antagonists, including the proposed this compound, are believed to function as allosteric inhibitors.[2] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding event induces a conformational change in the receptor, locking it in a state that is unable to bind to the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry.[2]
Figure 1: Proposed allosteric antagonism of CCR5 by this compound, preventing HIV gp120 binding.
In Vitro Characterization Protocols
A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of action of a novel CCR5 antagonist.
Protocol 1: CCR5 Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled CCR5 ligand, providing data on its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human CCR5
-
[125I]-MIP-1α (radioligand)
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of an unlabeled CCR5 ligand like Maraviroc)
-
Scintillation vials and fluid
-
Gamma counter
Procedure:
-
Prepare cell membranes from the CCR5-expressing HEK293 cells.
-
In a 96-well plate, add the cell membranes, [125I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add only the cell membranes and radioligand. For non-specific binding, add the cell membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for 1-2 hours.
-
Harvest the membranes onto filter plates and wash with cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in a gamma counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist.
Materials:
-
CHO-K1 cells co-expressing human CCR5 and a calcium-sensitive photoprotein (e.g., aequorin)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CCR5 agonist (e.g., RANTES/CCL5)
-
Test compound at various concentrations
-
Fluorescence plate reader
Procedure:
-
Plate the CCR5-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the fluorescence intensity.
-
Add the CCR5 agonist to all wells and continue recording the fluorescence for several minutes to measure the calcium flux.
-
Analyze the data to determine the IC50 of the test compound in inhibiting the agonist-induced calcium mobilization.[7]
Protocol 3: Anti-HIV-1 Antiviral Assay
This assay directly measures the ability of the compound to inhibit the replication of an R5-tropic HIV-1 strain in a cell-based model.[7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., TZM-bl cells)
-
R5-tropic HIV-1 strain (e.g., Ba-L)
-
Culture medium (e.g., RPMI-1640 with 10% FBS and IL-2 for PBMCs)
-
Test compound at various concentrations
-
Positive control (e.g., Maraviroc)
-
p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells)
Procedure:
-
Plate the target cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.
-
Infect the cells with the R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).
-
Culture the cells for 3-7 days.
-
Harvest the cell supernatant and measure the level of HIV-1 p24 antigen using an ELISA kit, or measure luciferase activity if using TZM-bl cells.
-
Determine the EC50 (effective concentration) of the compound required to inhibit 50% of viral replication.
Protocol 4: Chemotaxis Assay
This assay assesses the compound's ability to block the migration of CCR5-expressing cells towards a chemokine gradient.[15][16]
Materials:
-
CCR5-expressing cells (e.g., activated human T cells or a CCR5-transfected cell line)
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Chemoattractant (e.g., RANTES/CCL5)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Test compound at various concentrations
-
Cell viability stain (e.g., Trypan blue)
-
Flow cytometer or cell counter
Procedure:
-
Pre-incubate the CCR5-expressing cells with varying concentrations of the test compound for 30-60 minutes.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the pre-incubated cells to the upper insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter or flow cytometer.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50.
Figure 2: Experimental workflow for the synthesis and in vitro characterization of this compound.
Data Summary and Interpretation
The data obtained from these assays should be compiled to provide a comprehensive profile of the compound's activity.
| Assay | Parameter | Expected Outcome for an Effective Antagonist |
| Radioligand Binding | Ki | Low nanomolar range |
| Calcium Mobilization | IC50 | Low nanomolar range |
| Anti-HIV-1 Antiviral | EC50 | Low nanomolar range |
| Chemotaxis | IC50 | Low nanomolar range |
A potent and selective CCR5 antagonist will exhibit low Ki, IC50, and EC50 values, indicating high affinity, effective functional blockade, and potent antiviral activity.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a CCR5 receptor antagonist. Successful outcomes from these in vitro studies would warrant further investigation, including selectivity profiling against other chemokine receptors (e.g., CXCR4), in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological evaluations. The development of novel CCR5 antagonists remains a critical area of research with the potential to expand our therapeutic arsenal against HIV and other inflammatory conditions.
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Reynes, J., et al. (2001). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. Immunology, 102(2), 243-250. [Link]
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Kim, Y., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 28(10), 1165-1172. [Link]
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ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
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Application Notes & Protocols: Evaluating the 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine Scaffold in Anti-HIV Drug Discovery
Abstract
The persistent global challenge of the HIV/AIDS pandemic, compounded by the emergence of drug-resistant viral strains, necessitates the continuous exploration of novel chemical scaffolds for next-generation antiretroviral therapies. Privileged structures, such as pyrazole and piperidine moieties, are frequently found in successful therapeutic agents due to their favorable pharmacological properties.[1][2] This guide focuses on the chemical scaffold 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine (CAS: 1177351-89-1), a compound that synergistically combines these two important heterocycles. We present the scientific rationale for investigating this scaffold, hypothesize its primary mechanism of action as an HIV entry inhibitor, and provide a comprehensive, step-by-step experimental workflow for its evaluation. These protocols are designed for researchers, medicinal chemists, and virologists engaged in early-stage anti-HIV drug discovery.
Introduction: The Rationale for a Pyrazole-Piperidine Scaffold
The HIV life cycle presents multiple validated targets for therapeutic intervention, including viral entry, reverse transcription, integration, and protease-mediated maturation.[3] While existing drugs are effective, the development of resistance remains a significant clinical hurdle. The exploration of novel molecular frameworks that can either inhibit these targets through new binding modes or act on entirely different viral processes is of critical importance.[4]
-
The Piperidine Moiety: The piperidine ring is a cornerstone of modern medicinal chemistry, notably in the context of HIV entry inhibition. Its three-dimensional structure and basic nitrogen atom are key pharmacophoric features for interacting with chemokine receptors like CCR5 and CXCR4, which act as essential co-receptors for HIV-1 entry into host T-cells.[5][6] The FDA-approved drug Maraviroc, a CCR5 antagonist, prominently features a substituted nitrogen-containing ring system, validating the utility of such structures in blocking the gp120-CCR5 interaction required for viral fusion.[7][8]
-
The Pyrazole Moiety: Pyrazole and its derivatives have demonstrated a remarkably broad spectrum of anti-HIV activity.[9] Different pyrazole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, and entry inhibitors.[10][11][12] More recently, the FDA-approved drug Lenacapavir, a first-in-class capsid inhibitor, incorporates a fused pyrazole ring, highlighting the scaffold's versatility in targeting novel viral functions.[13]
The combination of these two privileged structures into a single molecule, This compound , presents a compelling starting point for a fragment-based or scaffold-hopping drug design strategy. Research on related pyrazole-piperidine cores has revealed compounds with potent, multi-target anti-HIV activity, capable of concurrently inhibiting both viral entry (via CCR5/CXCR4) and reverse transcription.[14][15] This potential for dual-mechanism action makes such scaffolds particularly attractive for developing drugs with a high barrier to resistance.
Hypothesized Mechanism of Action: HIV-1 Entry Inhibition
The primary hypothesis for the anti-HIV activity of the this compound scaffold is the allosteric antagonism of the CCR5 co-receptor. This mechanism prevents the entry of R5-tropic HIV-1 strains, which are predominant in early-stage infections.
The process of HIV-1 entry is a sequential, multi-step interaction:
-
Primary Binding: The viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of a host immune cell (e.g., T-helper cell).
-
Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.
-
Co-receptor Binding: The reconfigured gp120 then binds to either the CCR5 or CXCR4 chemokine receptor.
-
Fusion: This dual engagement triggers a final conformational change in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[8]
A CCR5 antagonist, such as the one hypothesized from our scaffold, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5] This binding event stabilizes an inactive conformation of the receptor, preventing its recognition by gp120 and thereby aborting the viral entry cascade before it can begin.
Figure 1: Hypothesized mechanism of HIV-1 entry inhibition by a CCR5 antagonist.
Experimental Screening Cascade
A logical, tiered approach is essential for efficiently evaluating a new chemical scaffold. The proposed workflow prioritizes a sensitive cell-based assay to detect broad antiviral activity, followed by specific mechanism-of-action and cytotoxicity studies to validate the initial hits.
Figure 2: A tiered experimental workflow for evaluating novel anti-HIV scaffolds.
Detailed Experimental Protocols
Protocol 1: Primary Cell-Based Antiviral Assay
Principle: This protocol uses TZM-bl cells, which are engineered HeLa cells expressing high levels of CD4, CCR5, and CXCR4. They also contain an integrated HIV-1 LTR-luciferase reporter cassette. Upon successful HIV-1 entry and Tat expression, the luciferase gene is activated, producing a quantifiable light signal. A reduction in signal in the presence of the compound indicates antiviral activity.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
R5-tropic HIV-1 strain (e.g., HIV-1 BaL)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom, white-walled tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells into a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Note: A 24-hour incubation allows cells to adhere and form a healthy monolayer, ensuring consistent infection.
-
-
Compound Preparation: Perform serial dilutions of the test compound in complete DMEM. A typical starting range is 100 µM to 0.1 nM. Also prepare a "no-drug" vehicle control (DMSO equivalent) and "cell-only" controls.
-
Compound Addition: Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Add 100 µL of media to virus control and cell control wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Causality Note: This pre-incubation step allows the compound to interact with its cellular target (e.g., bind to CCR5) prior to viral challenge, which is critical for entry inhibitors.
-
-
Viral Infection: Add 100 µL of diluted HIV-1 BaL (pre-titrated to yield ~200,000 Relative Light Units) to all wells except the "cell-only" controls. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Remove 100 µL of supernatant from each well. Add 100 µL of luciferase reagent. Incubate for 2 minutes at room temperature, protected from light. Read the luminescence on a plate luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control wells. Plot the results and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.
Protocol 2: CCR5 Competitive Binding Assay
Principle: This assay confirms that the compound's antiviral activity is mediated by direct interaction with the CCR5 receptor. It measures the ability of the test compound to displace a known, high-affinity labeled ligand for CCR5 (e.g., a fluorescently-labeled chemokine like CCL4/MIP-1β).
Materials:
-
HEK293 cells stably expressing CCR5
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fluorescently-labeled CCR5 ligand (e.g., CCL4-AF647)
-
Unlabeled CCL4 (for positive control)
-
Test compound
-
96-well black plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest CCR5-expressing HEK293 cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compound and the unlabeled CCL4 in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of cells to each well. Add 25 µL of the diluted test compound or control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Labeled Ligand Addition: Add 25 µL of the fluorescently-labeled CCL4 at a final concentration equal to its dissociation constant (Kd).
-
Causality Note: Using the ligand at its Kd ensures the assay is sensitive to competitive displacement.
-
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Analyze the fluorescence intensity of the cells in each well using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of displacement caused by the test compound relative to the maximum displacement achieved with a saturating concentration of unlabeled CCL4. Determine the 50% inhibitory concentration (IC₅₀).
Protocol 3: Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial reductase in living cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
TZM-bl cells (or another relevant cell line)
-
Complete DMEM
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom, clear plates
Procedure:
-
Cell Plating & Compound Addition: Follow steps 1-3 from Protocol 1, plating cells and adding the same range of compound concentrations. It is crucial to run this assay in parallel with the antiviral assay.
-
Incubation: Incubate for 48 hours (to match the duration of the antiviral assay).
-
Causality Note: Matching the incubation time ensures that the measured toxicity is relevant to the conditions under which antiviral activity was observed.
-
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀).
Data Interpretation & Hypothetical Results
The ultimate goal of this initial screening is to identify compounds with high potency (low EC₅₀), low cytotoxicity (high CC₅₀), and a favorable Selectivity Index (SI = CC₅₀ / EC₅₀). An SI value >100 is generally considered promising for a screening hit.
Table 1: Hypothetical Screening Data for Pyrazole-Piperidine Analogues
| Compound ID | Scaffold Modification | Antiviral EC₅₀ (nM) [HIV-1 BaL] | Cytotoxicity CC₅₀ (µM) [TZM-bl] | Selectivity Index (SI) | CCR5 Binding IC₅₀ (nM) |
| Lead-001 | This compound | 850 | >100 | >117 | 920 |
| Analogue-A | 4-Fluorophenyl addition to Piperidine-N | 25 | >100 | >4000 | 30 |
| Analogue-B | Methyl group at Pyrazole C4 | 75 | 80 | 1067 | 85 |
| Maraviroc | Reference Compound | 2.1 | >50 | >23,800 | 2.5 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Lead-001: Shows modest antiviral activity that correlates well with its CCR5 binding affinity, confirming the hypothesized mechanism. Its low cytotoxicity is a good starting point.
-
Analogue-A: The addition of a fluorophenyl group dramatically improves potency, likely by establishing key interactions within the CCR5 binding pocket. This is a promising direction for SAR.
-
Analogue-B: Shows slightly improved potency but with a narrower therapeutic window, suggesting this modification may introduce some off-target toxicity.
Conclusion
The this compound scaffold represents a rational and promising starting point for the development of novel anti-HIV agents. Its constituent heterocycles are well-validated in existing antiretroviral drugs. The protocols detailed in this guide provide a robust and logical framework for evaluating this scaffold, with a primary focus on its potential as a CCR5-mediated entry inhibitor. By systematically assessing antiviral potency, mechanism of action, and cytotoxicity, researchers can efficiently identify promising lead compounds for further optimization in the ongoing fight against HIV.
References
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
-
Kaur, R., et al. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Current Drug Delivery, 19. Available at: [Link]
-
Mentha, S., et al. (2024). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. Available at: [Link]
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Mentha, S., et al. (2024). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2022). Pyrazole Containing Anti-HIV Agents: An Update | Request PDF. Available at: [Link]
-
Zhan, P., et al. (2012). Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Maraviroc. PubChem Compound Database. Retrieved from [Link]
-
Bentham Science. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Available at: [Link]
-
Fransen, M., et al. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(1). Available at: [Link]
-
Mentha, S., et al. (2024). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. National Center for Biotechnology Information. Available at: [Link]
-
Pacheco, B., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 13(12). Available at: [Link]
-
ResearchGate. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. Available at: [Link]
-
Anilkumar, G., et al. (2009). Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15). Available at: [Link]
-
International Journal of FMCG and MR. (2024). A Computational Analysis of the Anti-HIV Pyrazole Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Maraviroc. Retrieved from [Link]
-
Chen, W., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. ChemMedChem, 8(10). Available at: [Link]
-
Akter, J., & Al-Majid, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22). Available at: [Link]
-
An, J., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(5). Available at: [Link]
-
ResearchGate. (2014). Chemical structure of a maraviroc-a small-molecule allosteric CCR5.... Available at: [Link]
-
ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]
-
Debnath, A. K., et al. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study With Piperidine- And Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(22). Available at: [Link]
-
Lirias. (2012). Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF. Available at: [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]
Sources
- 1. Pyrazole Containing Anti-HIV Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights to navigate the common challenges encountered during the synthesis of pyrazole derivatives. This resource is structured to offer direct, actionable solutions to specific experimental issues, grounded in scientific principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered in pyrazole synthesis:
Q1: My pyrazole synthesis reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix it?
A1: Incomplete reactions are a frequent issue and can often be resolved by optimizing the reaction conditions. Consider the following:
-
Reaction Time and Temperature: Many pyrazole syntheses, particularly condensation reactions like the Knorr synthesis, may require extended reaction times or heating to proceed to completion. Monitor your reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe unreacted starting materials after a significant period, gradually increasing the temperature or employing microwave-assisted synthesis can often enhance the reaction rate and yield.[1]
-
Catalyst Choice: The nature and concentration of the catalyst are crucial. For the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is typically used to facilitate the formation of the hydrazone intermediate.[1] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been demonstrated to improve yields and reaction rates.[1][2]
Q2: I'm observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is often due to side reactions or the presence of impurities in your starting materials. A significant challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[3][4] To minimize byproduct formation, ensure the purity of your starting materials and consider the following:
-
Regioselectivity: The formation of regioisomers can be influenced by steric and electronic factors of the reactants, as well as the reaction conditions. For a detailed guide on controlling regioselectivity, please refer to the Troubleshooting Guide section below.
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving α,β-unsaturated ketones, Michael addition of a second hydrazine molecule can sometimes be a competing reaction.
Q3: How can I effectively purify my pyrazole product, especially from its regioisomer?
A3: Purification of pyrazoles can be challenging due to the similar polarities of the desired product and its byproducts.
-
Column Chromatography: This is a common method for separating pyrazole isomers. For basic pyrazole compounds that may streak on silica gel, deactivating the silica with triethylamine or using alumina can be effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Fractional crystallization can sometimes be employed to separate regioisomers.
-
Acid-Base Extraction: Unreacted hydrazine and other basic impurities can often be removed by washing the organic reaction mixture with a dilute aqueous acid solution.[5]
In-Depth Troubleshooting Guides
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
Question: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: Controlling regioselectivity in the Knorr pyrazole synthesis is a classic challenge that hinges on directing the initial nucleophilic attack of the substituted hydrazine to a specific carbonyl group of the 1,3-dicarbonyl compound. The outcome is governed by a combination of steric hindrance, electronic effects, and reaction conditions.
Causality: The regioselectivity is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound towards the two different nitrogen atoms of the substituted hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
Troubleshooting Protocol:
-
Analyze Your Substrates:
-
Electronic Effects: Identify the electronic nature of the substituents on your 1,3-dicarbonyl. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Effects: Evaluate the steric bulk of the substituents. A sterically hindered carbonyl group will be less accessible to the nucleophilic hydrazine.
-
-
Optimize Reaction Conditions:
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction's regioselectivity. Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to favor the formation of one regioisomer over another, particularly when using aryl hydrazines.[6]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. Acid catalysis generally favors the initial condensation at the more reactive carbonyl. Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations can help steer the reaction towards the desired isomer. In some cases, conducting the reaction under neutral or slightly basic conditions may alter the regiochemical outcome.
-
Temperature Modulation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity in Knorr pyrazole synthesis.
Data Summary: Solvent and Catalyst Effects on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Catalyst | Regioisomeric Ratio (Major:Minor) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | ~1:1 | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | HCl | 98:2 | [6] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | Mixture | [3][4] |
Issue 2: Low Yield in Pyrazole Synthesis from α,β-Unsaturated Ketones and Hydrazines
Question: I'm attempting to synthesize a pyrazole from an α,β-unsaturated ketone (chalcone derivative) and a hydrazine, but my yields are consistently low. What could be the problem?
Answer: The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[2][6] Low yields can arise from incomplete formation of the pyrazoline, inefficient oxidation, or competing side reactions.
Causality: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization to form the pyrazoline. The final and often rate-limiting step is the oxidation of the pyrazoline to the pyrazole.
Troubleshooting Protocol:
-
Ensure Complete Pyrazoline Formation:
-
Monitor the consumption of the starting materials by TLC. If the reaction is sluggish, consider increasing the reaction temperature or using a catalyst. Copper triflate has been reported to catalyze the initial condensation.[6]
-
-
Optimize the Oxidation Step:
-
In Situ Oxidation: If the oxidation is intended to occur in the same pot, ensure an appropriate oxidant is present. Molecular oxygen from the air can sometimes be sufficient, but this is often slow and inefficient.
-
Stepwise Oxidation: Isolate the pyrazoline intermediate first and then subject it to a separate oxidation step. This can provide better control and higher yields. Common oxidizing agents for this transformation include:
-
Iodine in the presence of a base.
-
Manganese dioxide (MnO₂).
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
-
Experimental Workflow for Pyrazole Synthesis from α,β-Unsaturated Ketones:
Caption: General workflow for the synthesis of pyrazoles from α,β-unsaturated ketones.
Issue 3: Purification Challenges - Removing Unreacted Hydrazine and Side Products
Question: My crude pyrazole product is contaminated with unreacted hydrazine and other polar impurities. How can I effectively purify it?
Answer: Removing polar impurities, especially excess hydrazine, is a common work-up challenge in pyrazole synthesis. Hydrazine is toxic and must be removed completely from the final product.
Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid) to protonate and extract the basic hydrazine into the aqueous layer.[5]
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to remove dissolved water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
If the aqueous work-up is insufficient, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is often effective. However, for basic pyrazoles that may interact strongly with the acidic silica, consider:
-
Treating the silica gel with a small amount of triethylamine before packing the column.
-
Using neutral or basic alumina as the stationary phase.
-
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal mobile phase will depend on the polarity of your specific pyrazole.
-
Troubleshooting Visualization: Work-up Procedure
Caption: A typical aqueous work-up procedure for pyrazole synthesis.
References
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Google Patents. (2010).
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
ResearchGate. (2023). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Welcome to the technical support center for the synthesis of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established chemical principles and field-proven insights. Our focus is on developing a robust, safe, and scalable process.
Introduction: Understanding the Core Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, appears straightforward on paper. However, scaling this process reveals significant challenges related to regioselectivity, impurity profiles, and the handling of hazardous reagents. The primary transformation—the N-alkylation of pyrazole with a piperidine-ethyl electrophile—is the critical step where most issues arise. This guide provides a systematic approach to overcoming these hurdles.
Recommended Scalable Synthetic Pathway
While several synthetic routes exist, including the Mitsunobu reaction, direct N-alkylation using a tosylate or mesylate leaving group offers the best balance of scalability, cost-effectiveness, and safety. The Mitsunobu reaction, though effective at the bench, generates stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts, which present significant purification challenges on a large scale.[1][2]
Our recommended pathway involves four key stages:
-
Piperidine Functionalization: Introduction of the hydroxyethyl side chain.
-
Piperidine Protection: Installation of a Boc-protecting group on the piperidine nitrogen.
-
Activation & Alkylation: Conversion of the alcohol to a good leaving group (tosylate) followed by the key N-alkylation of pyrazole.
-
Deprotection & Isolation: Removal of the Boc group and purification of the final product.
Caption: Troubleshooting decision tree for low yield.
Q3: My final product is difficult to purify. What are some scalable purification strategies to achieve >99.5% purity?
Causality: Impurities often stem from unreacted starting materials, the N2-isomer, or byproducts from side reactions. Column chromatography is not a viable option for multi-kilogram production. [3] Scalable Purification Workflow:
-
Aqueous Workup/Extraction: After the deprotection step, perform a series of pH-controlled extractions.
-
Step A (Acid Wash): Dissolve the crude product in a water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene. Wash with a dilute acid (e.g., 1M citric acid) to remove any remaining basic starting materials like pyrazole.
-
Step B (Product Extraction): Extract the desired product from the organic layer into an aqueous acid solution (e.g., 1-2M HCl). The protonated piperidine nitrogen makes the product water-soluble, leaving non-basic impurities behind in the organic layer.
-
Step C (Back-Extraction): Basify the aqueous layer carefully with NaOH or K₂CO₃ to a pH >12 and extract the free-based product back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Crystallization: This is the most effective method for achieving high purity on a large scale.
-
Solvent Screen: Perform a solvent screen to find a suitable system. A good system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while keeping impurities in the mother liquor. Common systems include isopropanol/heptane, ethyl acetate/heptane, or toluene.
-
Salt Formation: If the free base does not crystallize well, consider forming a salt (e.g., hydrochloride, fumarate). Salts often have better-defined crystal lattices and can significantly improve purity.
-
Frequently Asked Questions (FAQs)
Q: Should the piperidine nitrogen be protected during the N-alkylation of pyrazole?
A: Yes, absolutely. If the piperidine nitrogen is unprotected, it will compete with the pyrazole as a nucleophile, leading to the formation of undesired dimeric and oligomeric byproducts. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the alkylation and can be cleanly removed under acidic conditions.
Q: What are the Critical Process Parameters (CPPs) to monitor during the N-alkylation reaction?
A: The key CPPs are:
-
Temperature: Controls the rate of reaction versus the rate of byproduct formation (e.g., elimination).
-
Reagent Stoichiometry: The ratio of the piperidine electrophile to pyrazole and base is crucial for driving the reaction to completion.
-
Agitation Rate: In a heterogeneous mixture (with K₂CO₃), the agitation rate directly impacts the reaction kinetics.
-
Reaction Time: Monitor by HPLC to avoid prolonged heating after the reaction is complete, which can lead to degradation.
Q: How can I handle the tosyl chloride used in Step 2 safely on a large scale?
A: Tosyl chloride is a corrosive solid. Use appropriate personal protective equipment (PPE), including respiratory protection. The addition should be done in a controlled manner to manage the exotherm from the reaction with the alcohol and triethylamine. Ensure the reactor is properly vented.
Quantitative Data & Impurity Management
Table 1: Comparison of Typical N-Alkylation Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale, Recommended) | Rationale for Change |
| Electrophile | N-Boc-4-(2-bromoethyl)piperidine | N-Boc-4-(2-tosyloxyethyl)piperidine | Tosylate is more reactive and crystalline, aiding purification. |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is significantly safer and easier to handle on a large scale. [4] |
| Solvent | Anhydrous DMF | Acetonitrile | Acetonitrile has a lower boiling point and is generally easier to remove during workup. |
| Temperature | 25 - 50 °C | 75 - 80 °C (Reflux) | Higher temperature is needed to compensate for the less reactive base. |
| Additive | None | Tetrabutylammonium Bromide (TBAB, ~5 mol%) | Acts as a phase-transfer catalyst to improve reaction rate with K₂CO₃. |
| Typical Yield | ~85% | ~80-90% | Comparable yield with a much-improved safety and operational profile. |
Table 2: Common Process Impurities and Control Strategies
| Impurity Name | Structure | Origin | Control Strategy |
| N2-Isomer | Pyrazole alkylated at N2 | Non-regioselective alkylation | Optimize reaction temperature and base selection. Purge via crystallization. |
| Unreacted Pyrazole | Starting Material | Incomplete reaction | Use a slight excess of the electrophile (1.05-1.1 eq). Remove during acidic wash. |
| Vinylpiperidine | Elimination byproduct | High reaction temperature | Maintain strict temperature control (<80°C). Monitor reaction closely. |
| Dimeric Impurity | Piperidine N-alkylation | Incomplete Boc protection | Ensure complete protection of piperidine nitrogen before the tosylation step. |
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Pyrazole with N-Boc-4-(2-tosyloxyethyl)piperidine (Step 3)
This protocol is a representative scalable procedure.
-
Reactor Setup: Charge a clean, dry reactor with N-Boc-4-(2-tosyloxyethyl)piperidine (1.0 eq), pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add acetonitrile (approx. 8-10 volumes relative to the tosylate).
-
Reaction: Begin vigorous agitation and heat the mixture to reflux (approx. 78-82°C).
-
In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by HPLC, checking for the disappearance of the starting tosylate. Typical reaction time is 12-24 hours.
-
Workup (Initial): Once the reaction is complete, cool the mixture to ambient temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Solvent Swap: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile. The crude product can then be taken into the next deprotection step or purified further if necessary.
Protocol 2: Boc Deprotection and Product Isolation (Step 4)
-
Deprotection: Dissolve the crude Boc-protected intermediate from the previous step in isopropanol (IPA, ~5 volumes). Add a solution of HCl in IPA (4-5 eq) in a controlled manner, as the reaction is exothermic. Stir at ambient temperature until the deprotection is complete (monitor by HPLC).
-
Crystallization of Salt: The product hydrochloride salt will likely precipitate from the IPA. Cool the slurry to 0-5°C and stir for several hours. Filter the solid, wash with cold IPA, and dry under vacuum. This provides the product as its HCl salt.
-
Free-Basing (Optional): If the free base is required, dissolve the HCl salt in water, basify with 50% NaOH to pH >12, and extract with a suitable solvent like dichloromethane. Dry the organic layer, filter, and concentrate to obtain the final product as an oil or solid. Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
References
Sources
Validation & Comparative
A Comparative Benchmark: Evaluating 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine Against Established HIV Inhibitors
In the relentless pursuit of novel therapeutic agents to combat the Human Immunodeficiency Virus (HIV), the exploration of diverse chemical scaffolds is paramount. The emergence of drug-resistant viral strains necessitates a continuous pipeline of inhibitors with unique mechanisms of action and improved potency.[1][2] This guide provides a comprehensive benchmark of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine, a representative of the promising pyrazole-piperidine class of compounds, against well-established HIV inhibitors. While direct experimental data for this specific molecule is emerging, we will draw upon published data for structurally related pyrazole derivatives to forecast its potential efficacy and guide future research.[1][3][4]
This document is intended for researchers, scientists, and drug development professionals actively engaged in antiviral research. We will delve into the mechanistic underpinnings of various HIV inhibitor classes, present comparative efficacy data, and provide detailed protocols for the foundational assays required to validate novel compounds.
The Rationale for Novel Scaffolds: The Case for Pyrazole Derivatives
The current antiretroviral therapy (ART) landscape is dominated by several classes of drugs, each targeting a specific stage of the HIV life cycle.[5][6] These include Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).[5][7][8] While highly effective, the long-term use of these drugs can be compromised by the development of resistance.[9]
The pyrazole scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[4][10] In the context of HIV, pyrazole derivatives have demonstrated the ability to inhibit viral replication through multiple mechanisms, including acting as NNRTIs, protease inhibitors, and even entry inhibitors.[1][3] This multi-target potential underscores the value of exploring compounds like this compound as next-generation antiretrovirals.
A Mechanistic Showdown: How HIV Inhibitors Work
Understanding the mechanism of action is critical for rational drug design and for predicting potential synergies or cross-resistance. The following diagram illustrates the HIV life cycle and the points of intervention for major drug classes.
Caption: Workflow for in vitro evaluation of anti-HIV compounds.
Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication. [11][12] Materials:
-
HIV-1 p24 antigen ELISA kit (commercially available)
-
CD4+ T-cell line (e.g., MT-4 cells)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compound (this compound) and control inhibitors
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound and control inhibitors. Add 50 µL of each dilution to the appropriate wells. Include wells with cells only (negative control) and cells with virus only (positive control).
-
Infection: Add 50 µL of a predetermined dilution of HIV-1 stock to each well (except the negative control). The amount of virus should be optimized to yield a robust p24 signal after 4-5 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 analysis.
-
ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. [13]This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development. [14]7. Data Analysis: Measure the absorbance at 450 nm using a microplate reader. [15]Construct a dose-response curve by plotting the percentage of p24 inhibition against the compound concentration. Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell viability. [16][17]It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [18] Materials:
-
Cells from the antiviral assay (or a parallel plate set up without virus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: After collecting the supernatant for the p24 assay, carefully remove any remaining medium from the cell pellets. Alternatively, a parallel plate can be set up with the same cell and compound concentrations but without the virus.
-
MTT Addition: Add 10 µL of MTT solution to each well. [19]3. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [19]5. Absorbance Reading: Mix the contents of the wells thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of cell viability against the compound concentration. Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
The pyrazole-piperidine scaffold, represented here by this compound, holds potential as a source of novel anti-HIV agents. While preliminary data on related compounds suggest that further optimization is needed to achieve the potency of currently approved drugs, the favorable cytotoxicity profiles are encouraging. [1]The multi-target capabilities of pyrazole derivatives could be a significant advantage in overcoming drug resistance. [3] Future research should focus on synthesizing and evaluating a library of this compound analogs to establish a clear structure-activity relationship (SAR). Lead compounds should then be tested against a panel of drug-resistant HIV-1 strains to assess their resilience. By employing the rigorous benchmarking protocols outlined in this guide, the true therapeutic potential of this promising class of compounds can be elucidated.
References
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PubMed Central. (2019). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 18(1), 306–318. Retrieved from [Link]
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MDPI. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Molecules, 27(23), 8443. Retrieved from [Link]
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PubMed Central. (2025). Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
